molecular formula C28H27N3O3 B6511088 N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894887-23-1

N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B6511088
CAS No.: 894887-23-1
M. Wt: 453.5 g/mol
InChI Key: GIYGAQKRHSZBMG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 4-ethylbenzoyl group at the 3-position and a methyl group at the 7-position. The acetamide side chain is linked to a 3,4-dimethylphenyl group, contributing to its hydrophobic profile .

Key physicochemical properties (inferred from structurally similar compounds in ):

  • Molecular Formula: C₂₈H₂₇N₃O₃
  • Molecular Weight: ~465.54 g/mol
  • logP: Estimated ~4.9 (comparable to the dimethoxy analog in )
  • Hydrogen Bond Acceptors/Donors: 9 acceptors, 1 donor .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-5-20-8-10-21(11-9-20)26(33)24-15-31(28-23(27(24)34)13-7-19(4)29-28)16-25(32)30-22-12-6-17(2)18(3)14-22/h6-15H,5,16H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYGAQKRHSZBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl) Analog (E999-0401)

  • Key Difference : Replacement of 3,4-dimethylphenyl with 3,4-dimethoxyphenyl.
  • Impact :
    • Polarity : Increased polarity due to methoxy groups (higher hydrogen bond acceptor count: 11 vs. 9).
    • logP : 4.9373 (vs. ~4.9 for dimethylphenyl analog), indicating similar lipophilicity despite methoxy substitution.
    • Solubility : logSw = -4.6097, suggesting poor aqueous solubility, a common challenge in naphthyridine derivatives .

N3-(1-(3,5-Dimethyl)adamantyl) Analog (Compound 67)

  • Key Difference : Adamantyl substitution at the N3 position instead of 4-ethylbenzoyl.
  • Molecular Weight: 422 g/mol (C₂₆H₃₅N₃O₂), lower than the target compound, which may influence pharmacokinetics .

Core Scaffold Modifications

1,5-Naphthyridine vs. 1,8-Naphthyridine

  • 1,5-Naphthyridine Derivatives (e.g., Compound 67 in ):
    • Exhibit altered π-π stacking interactions due to nitrogen positioning.
    • Demonstrated antimicrobial activity in related compounds, suggesting the core’s role in bioactivity .
  • 1,8-Naphthyridine Core: Enhanced planarity may improve DNA intercalation or kinase inhibition, as seen in fluoroquinolone analogs .

Acetamide Side Chain Comparisons

N-Substituted 2-Arylacetamides ()

  • Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
  • Key Differences :
    • Rigidity : Pyrazolyl group introduces conformational constraints, unlike the flexible 3,4-dimethylphenyl group.
    • Hydrogen Bonding : Amide groups form R₂²(10) dimers, a feature critical for crystal packing and solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
Target Compound C₂₈H₂₇N₃O₃ ~465.54 ~4.9 3,4-Dimethylphenyl, 4-ethylbenzoyl High lipophilicity, low solubility
N-(3,4-dimethoxyphenyl) Analog (E999-0401) C₂₈H₂₇N₃O₅ 485.54 4.937 3,4-Dimethoxyphenyl Increased polarity
N3-(1-(3,5-Dimethyl)adamantyl) Analog (Compound 67) C₂₆H₃₅N₃O₂ 422 N/A Adamantyl group Enhanced steric bulk
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.26 N/A Dichlorophenyl, pyrazolyl R₂²(10) hydrogen bonding dimers

Research Findings and Implications

  • Methoxy vs. Methyl Substitution : Methoxy groups (E999-0401) marginally increase polarity without significantly altering logP, suggesting strategic substitution for solubility optimization without compromising membrane permeability .
  • Adamantyl vs. Benzoyl Groups : Bulkier substituents (e.g., adamantyl) may improve target selectivity but require balancing with molecular weight limitations for drug-likeness .
  • Acetamide Flexibility : Flexible side chains (as in the target compound) vs. rigid pyrazolyl systems () highlight trade-offs between bioavailability and crystallinity .

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